3,4-Dimethyl-2'-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Dimethyl-2’-methoxybenzophenone, also known as Oxybenzone, is an organic compound. It is a light yellow oil and is used in sunscreens and other personal care products.

Molecular Structure Analysis

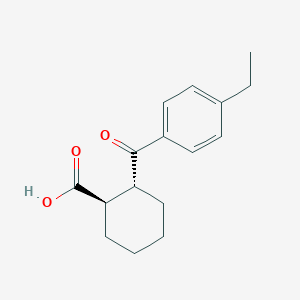

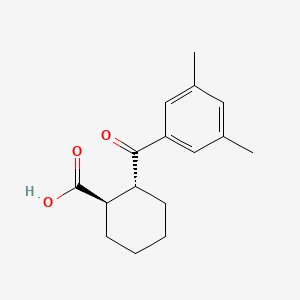

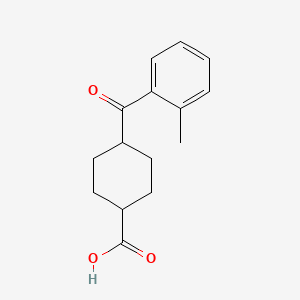

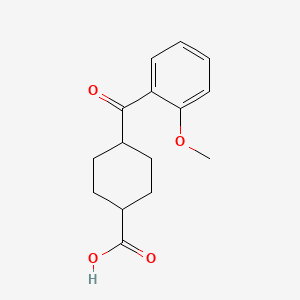

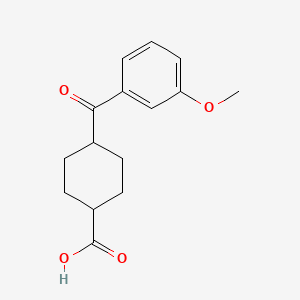

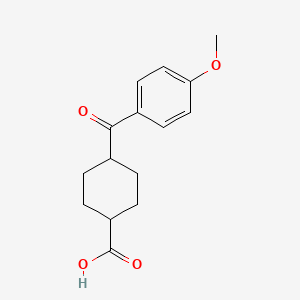

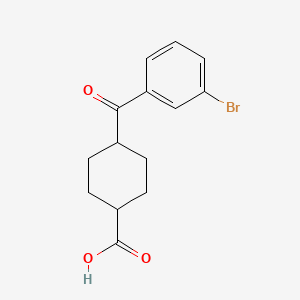

The molecular formula of 3,4-Dimethyl-2’-methoxybenzophenone is C16H16O2. It is a derivative of benzophenone . The structure of benzophenone derivatives involves a conjugated system where the hydroxyl group is hydrogen bonded to the ketone . This interaction contributes to their light-absorption properties .科学的研究の応用

Selective Herbicidal Activity

3,4-Dimethyl-2’-methoxybenzophenone has been studied for its selective herbicidal activity . The compound was applied to rice and barnyardgrass to examine its selective herbicidal action between the two plants . Marked differences were observed in the rates and amounts of absorption and translocation between the rice (tolerant) and barnyardgrass (susceptible) plants .

Inhibition of Carotenoid Biosynthesis

The compound has been found to inhibit the biosynthesis of photosynthetic pigments in higher plant leaves under different light conditions . It was concluded that 3,4-Dimethyl-2’-methoxybenzophenone specifically inhibits the dehydrogenation process in carotene biosynthesis .

Photodecomposition of Chlorophylls

3,4-Dimethyl-2’-methoxybenzophenone leads to the photodecomposition of chlorophylls under strong light, resulting in chlorosis . This is a significant finding as it provides insight into the mode of herbicidal action of this chemical .

作用機序

Target of Action

The primary target of 3,4-Dimethyl-2’-methoxybenzophenone is the biosynthesis of photosynthetic pigments in higher plant leaves . This compound interacts with the carotenoid biosynthesis pathway, which plays a crucial role in the photosynthesis process .

Mode of Action

3,4-Dimethyl-2’-methoxybenzophenone inhibits the accumulation of both chlorophylls and carotenoids under strong light . It specifically inhibits the dehydrogenation process in carotene biosynthesis . This interaction with its targets leads to changes in the photosynthetic pigment formation in higher plant leaves .

Biochemical Pathways

The affected biochemical pathway is the carotenoid biosynthesis pathway . The inhibition of this pathway by 3,4-Dimethyl-2’-methoxybenzophenone leads to the accumulation of some intermediates involved in the biosynthesis of β-carotene . The downstream effects include the photodecomposition of chlorophylls under strong light, resulting in chlorosis .

Pharmacokinetics

It’s known that the compound is absorbed and translocated differently in different plants . For instance, it’s absorbed more rapidly by barnyardgrass compared to rice on a seed weight basis . These differences in absorption and translocation rates can impact the bioavailability of the compound in different plants .

Result of Action

The result of the action of 3,4-Dimethyl-2’-methoxybenzophenone is the inhibition of carotenoid formation in certain plants, leading to chlorosis .

Action Environment

The action, efficacy, and stability of 3,4-Dimethyl-2’-methoxybenzophenone are influenced by environmental factors such as light conditions . For instance, the compound completely inhibits the accumulation of both chlorophylls and carotenoids under strong light, while an appreciable amount of chlorophylls and carotenoids are accumulated under weak light .

将来の方向性

One study examined the herbicidal action of 3,3’-dimethyl-4-methoxybenzophenone (NK-049) on the biosynthesis of photosynthetic pigments in higher plant leaves . The study suggested that NK-049 specifically inhibits the dehydrogenation process in carotene biosynthesis, which leads to the photodecomposition of chlorophylls under strong light to result in chlorosis . This could be a potential future direction for the use of this compound.

特性

IUPAC Name |

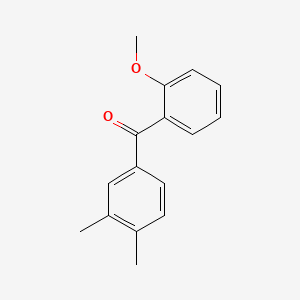

(3,4-dimethylphenyl)-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(10-12(11)2)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXKLWVDKIJOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641462 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-2'-methoxybenzophenone | |

CAS RN |

750633-53-5 |

Source

|

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。